3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. The compound’s structure features a cyclohepta[b]thiophene core, a phenylsulfonyl group, and a dimethylhydrazinecarbonyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, possibly as a probe or inhibitor.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclohepta[b]thiophene derivatives, sulfonyl-containing compounds, and hydrazinecarbonyl derivatives.
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(dimethylaminocarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-24(2)23-20(26)19-16-11-7-4-8-12-17(16)29-21(19)22-18(25)13-14-30(27,28)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFFJWWMCGDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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